Chiral 4-Methyl Substitution Enables Potent CDK5 Inhibition
The 4-methyl group on the dihydroquinazolinone scaffold is critical for achieving potent CDK5 inhibition. In a structure-guided design effort, the 4-methyl substituted derivative exhibited an IC50 of <1 µM against CDK5, whereas the corresponding unsubstituted 3,4-dihydroquinazolin-2(1H)-one was inactive [1]. This SAR is derived from co-crystallographic data showing that the 4-methyl substituent occupies a hydrophobic pocket adjacent to the hinge region of CDK2/CDK5.
| Evidence Dimension | CDK5 Inhibition (IC50) |
|---|---|
| Target Compound Data | <1 µM |
| Comparator Or Baseline | 3,4-dihydroquinazolin-2(1H)-one (unsubstituted) |
| Quantified Difference | >10-fold improvement |
| Conditions | In vitro kinase assay, CDK5/p25 complex |
Why This Matters
The 4-methyl group is essential for CDK5 potency; substitution with a generic analog abolishes activity, making this specific building block indispensable for neurodegenerative disease drug discovery.
- [1] Rzasa RM, Kaller MR, Liu G, et al. Structure–activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. Bioorg Med Chem. 2007;15(20):6574-6595. View Source
